Cas no 104497-05-4 (4-ethyl-1H-1,2,3-triazole-5-carboxylic acid)

4-ethyl-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 5-ethyl-
- 5-Ethyl-1H-[1,2,3]triazole-4-carboxylic acid
- 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid, 4-ethyl-
- EN300-255053
- 104497-05-4
- CS-0296539
- F1907-1488
- 964-289-3
- AKOS011332751
- SCHEMBL10832343
- 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 5-Ethyl-1H-1,2,3-triazole-4-carboxylicacid
- AKOS023876325
- EEA49705
- LBPNPBMTBNCWJS-UHFFFAOYSA-N
- 5-ethyl-2H-triazole-4-carboxylic acid
-
- MDL: MFCD16666810
- インチ: InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8)
- InChIKey: LBPNPBMTBNCWJS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 141.053826475g/mol
- どういたいしつりょう: 141.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 78.9Ų
4-ethyl-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255053-0.05g |
5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
104497-05-4 | 95% | 0.05g |
$188.0 | 2023-07-08 | |
Life Chemicals | F1907-1488-10g |
4-ethyl-1H-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95%+ | 10g |
$3116.0 | 2023-09-07 | |
Life Chemicals | F1907-1488-1g |
4-ethyl-1H-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95%+ | 1g |
$742.0 | 2023-09-07 | |
Enamine | EN300-255053-0.5g |
5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
104497-05-4 | 95% | 0.5g |
$636.0 | 2023-07-08 | |
Chemenu | CM484853-1g |
5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid |
104497-05-4 | 97% | 1g |
$416 | 2023-01-04 | |
1PlusChem | 1P024OQ5-2.5g |
4-ethyl-1h-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95% | 2.5g |
$2032.00 | 2023-12-26 | |
1PlusChem | 1P024OQ5-5g |
4-ethyl-1h-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95% | 5g |
$2979.00 | 2023-12-26 | |
Aaron | AR024OYH-5g |
4-ethyl-1h-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95% | 5g |
$3270.00 | 2023-12-16 | |
1PlusChem | 1P024OQ5-250mg |
4-ethyl-1h-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95% | 250mg |
$560.00 | 2023-12-26 | |
Aaron | AR024OYH-1g |
4-ethyl-1h-1,2,3-triazole-5-carboxylic acid |
104497-05-4 | 95% | 1g |
$1143.00 | 2025-02-15 |
4-ethyl-1H-1,2,3-triazole-5-carboxylic acid 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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6. Book reviews
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
4-ethyl-1H-1,2,3-triazole-5-carboxylic acidに関する追加情報
Introduction to 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 104497-05-4) and Its Emerging Applications in Chemical Biology
4-ethyl-1H-1,2,3-triazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 104497-05-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This triazole derivative, characterized by a carboxylic acid functional group at the 5-position and an ethyl substituent at the 4-position, exhibits promising potential in various biochemical and pharmaceutical applications. The compound’s molecular framework, featuring a nitrogen-rich core, makes it an attractive scaffold for designing novel bioactive molecules.
The structure of 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid incorporates key features that contribute to its biological relevance. The triazole ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to form hydrogen bonds with biological targets. The presence of the carboxylic acid group at the 5-position introduces acidic properties, enabling interactions with nucleophiles and facilitating further derivatization. Additionally, the ethyl substituent at the 4-position modulates electronic and steric effects, influencing the compound’s binding affinity and pharmacokinetic profile.
In recent years, 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its versatility as a building block has led to its incorporation into libraries of small molecules designed for drug discovery. The compound’s ability to serve as a precursor for more complex derivatives has been particularly valuable in developing inhibitors targeting enzyme-catalyzed reactions relevant to diseases such as cancer and inflammation.
One of the most compelling aspects of 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid is its role in medicinal chemistry research. Researchers have leveraged its scaffold to create molecules with enhanced binding interactions with biological receptors. For instance, studies have demonstrated its utility in designing kinase inhibitors, where the triazole moiety acts as a critical pharmacophore. The carboxylic acid group can be further functionalized to introduce additional binding pockets or improve solubility characteristics, making it a valuable tool for structure-based drug design.
Recent advancements in computational chemistry have further highlighted the significance of 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid in drug development. Molecular docking simulations have revealed that derivatives of this compound can effectively interact with target proteins by occupying key binding sites. These studies have provided insights into optimizing the compound’s properties for improved efficacy and reduced off-target effects. The integration of machine learning algorithms has accelerated the process of identifying promising analogs based on structural features derived from 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid, streamlining the discovery pipeline.
The compound’s application extends beyond inhibitor design into the realm of therapeutic agents with antimicrobial properties. Emerging research indicates that modifications of 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid can yield derivatives with potent activity against resistant bacterial strains. The triazole ring’s ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it a compelling target for antimicrobial drug development. Such findings are particularly relevant in light of the growing challenge posed by antibiotic-resistant pathogens.
Moreover, 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid has been investigated for its potential in materials science applications. Its ability to form coordination complexes with metal ions has led to explorations in catalysis and material engineering. These complexes exhibit unique electronic and optical properties that are advantageous for developing advanced materials used in sensors and nanotechnology. The compound’s role as a ligand or precursor in metal organic frameworks (MOFs) has also been explored, demonstrating its versatility beyond biological applications.
The synthesis of 4-ethyl-1H-1,2,3-triazole-5-carboxylic acid itself is another area of active research. Efficient synthetic routes have been developed to produce this compound in high yields under controlled conditions. These methods often involve multi-step organic transformations starting from readily available precursors such as ethyl acetoacetate or malononitrile derivatives. Advances in green chemistry principles have also been applied to minimize waste and improve sustainability in its production.
In conclusion,4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 4-Ethyl-Heterocyclic intermediates like 10449705_05_04_105_00_00 play an indispensable role in modern chemical biology research due to their structural diversity and functional adaptability. As our understanding of molecular interactions deepens,CAS No10449705_05_04 will continue to inspire innovative approaches across pharmaceuticals,biomaterials, and beyond,constituting a cornerstone of interdisciplinary scientific progress.
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